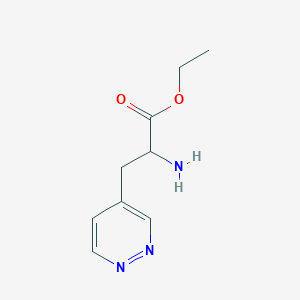
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate is a heterocyclic compound containing a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(pyridazin-4-yl)propanoate typically involves the reaction of 2-aminopyridazine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The raw materials used are inexpensive and readily available. The synthesis process is straightforward, and the product is easy to separate and purify. The final product is obtained through recrystallization, typically using a mixture of petroleum ether and ethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-(pyridazin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar pharmacological activities.
Pyridazinone derivatives: These compounds contain a pyridazinone ring and are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
List of Similar Compounds
- Pyridazine
- Pyridazinone
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-pyridazin-4-ylpropanoate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8(10)5-7-3-4-11-12-6-7/h3-4,6,8H,2,5,10H2,1H3 |
Clave InChI |
NXXZRYOODASQHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CN=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)


![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)



![2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13561996.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)


![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)


